molecular formula C11H13NO2 B2877207 (7-methoxy-2-methyl-1H-indol-3-yl)methanol CAS No. 1360892-75-6

(7-methoxy-2-methyl-1H-indol-3-yl)methanol

Cat. No. B2877207
CAS RN: 1360892-75-6
M. Wt: 191.23
InChI Key: FTDVIRQBJDTAAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation of the indole ring, followed by various other reactions . For example, a related compound, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, was synthesized by N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis .

Scientific Research Applications

Transition-Metal-Catalyzed Utilization of Methanol

Methanol serves as a sustainable feedstock for the synthesis of value-added chemicals, pharmaceuticals, and materials. It's used as a C1 source in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial for the synthesis of C-, N-, and O-methylated products found in a large number of natural products and chemicals. This highlights the significance of methanol and its derivatives in organic synthesis and drug discovery (Natte et al., 2017).

Organic Impurities in Methanol

The impact of organic impurities in methanol on the formation of hydrocarbons via surface methoxy groups on acidic microporous catalysts was studied, indicating that traces of organic impurities do not govern the formation of primary hydrocarbons. This research suggests the potential of using methanol and its derivatives in catalysis and hydrocarbon production (Jiang et al., 2006).

Methanol as a "Smart" Molecule in Catalysis

Methanol is considered a "smart" molecule for probing the surface sites of metal oxide catalysts, like ceria nanocrystals. Its adsorption and desorption behaviors offer insights into the nature of surface sites, which is valuable for understanding and improving catalyst designs (Wu et al., 2012).

Methanol-to-Olefin Process

The methanol-to-olefin (MTO) process on acidic zeolites demonstrates how methanol derivatives can be crucial in understanding the initial C-C bond formation in hydrocarbon production. This research provides insights into the reactivity of surface methoxy species and their role in the MTO process, offering perspectives for chemical synthesis and catalysis (Wang et al., 2003).

Methanol-Based Industrial Biotechnology

Methanol is a fundamental building block in the chemical industry, highlighting its potential for developing economically competitive bioprocesses based on it as an alternative carbon source. The advancements in genetic engineering and metabolism elucidation of methylotrophic bacteria underscore methanol's role in biotechnology (Schrader et al., 2009).

Biochemical Analysis

Biochemical Properties

The biochemical properties of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions suggest that this compound may play a role in biochemical reactions related to inflammation and immune response.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been predicted to exert its effects at the molecular level through the inhibition of reactive oxygen species (ROS) and inflammation .

Temporal Effects in Laboratory Settings

It is known that this compound has the potential to influence long-term cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used in rodent models to investigate its protective effects against organ damage induced by the anticancer drug cisplatin .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, suggesting its involvement in complex metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Its interactions with various biomolecules suggest that it may be transported and distributed via specific transporters or binding proteins .

properties

IUPAC Name

(7-methoxy-2-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDVIRQBJDTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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